H-P-Nitro-D-phe-ome hcl

Vue d'ensemble

Description

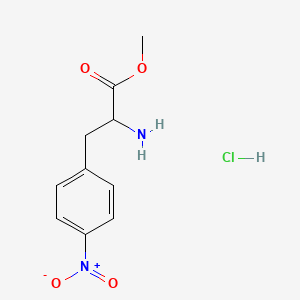

H-P-Nitro-D-Phe-OMe HCl, also known as 4-Nitro-D-phenylalanine methyl ester monohydrochloride, is a derivative of phenylalanine . It has a molecular formula of C10H13ClN2O4 and an average mass of 260.674 Da .

Synthesis Analysis

The synthesis of H-P-Nitro-D-Phe-OMe HCl can be achieved through various methods. One such method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another approach is the self-assembly of dipeptide hydrogels, which can be categorized based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .Molecular Structure Analysis

The molecular structure of H-P-Nitro-D-Phe-OMe HCl consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 260.056396 Da .Physical And Chemical Properties Analysis

H-P-Nitro-D-Phe-OMe HCl has a melting point of 210-214ºC . Its molecular weight is 260.67400, and it has a LogP value of 2.66310 .Applications De Recherche Scientifique

Nanomedicine and Drug Delivery

“H-P-Nitro-D-phe-ome hcl” is a compound that can be utilized in the field of nanomedicine , particularly in the development of self-assembling peptides. These peptides can form nanostructures and hydrogels that are useful for drug delivery systems . The Phe-Phe motif, which is a part of this compound, is known for driving the self-assembly of short peptides into nanostructures that can be used to deliver drugs to specific sites in the body .

Biomaterials Development

The self-assembling properties of peptides containing the Phe-Phe motif also make them suitable for creating biomaterials . These materials can be used for various medical applications, including tissue engineering and regenerative medicine. The ability to form stable nanostructures means that they can provide a scaffold for cell growth and tissue formation .

Immune Cell Association

Modified dendrimers, which include phenylalanine as a component, have shown effective association with immune cells, such as T-cells . This property is significant for immunotherapy applications where delivering therapeutic agents directly to the immune cells is crucial. The compound “H-P-Nitro-D-phe-ome hcl” could potentially be used to modify dendrimers to enhance their association with T-cells .

Synthesis of UV Filters

Phenylalanine derivatives are being researched for their potential use as UV filters in sunscreen products. The compound could be functionalized onto silica-based nanoporous materials to create safe and effective UV filters. This application is particularly relevant in the cosmetics industry for the protection of skin against harmful UV radiation .

Therapeutic Paradigms

The unique physico-chemical properties of peptides that include the Phe-Phe motif, such as “H-P-Nitro-D-phe-ome hcl”, allow for innovative therapeutic paradigms. These compounds can be engineered to perform specific biological functions, such as targeting cancer cells or modulating immune responses, leading to new treatment strategies .

Diagnostic Applications

In addition to therapeutic uses, peptides with the Phe-Phe motif can be designed for diagnostic purposes . Their ability to self-assemble into nanostructures can be exploited to create contrast agents for imaging techniques like MRI, providing better disease identification and monitoring .

Safety and Hazards

H-P-Nitro-D-Phe-OMe HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If ingested, the mouth should be washed out with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)